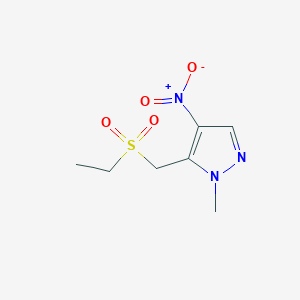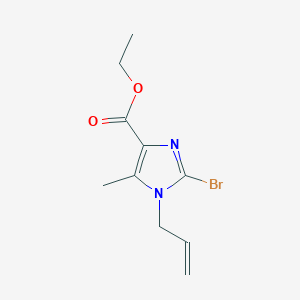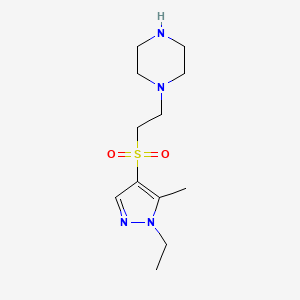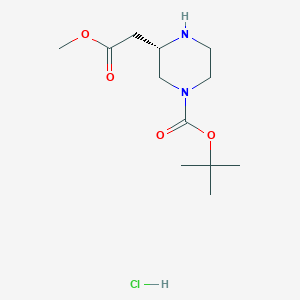
tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de (S)-3-(2-méthoxy-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle est un composé chimique appartenant à la classe des dérivés de la pipérazine. Ce composé est souvent utilisé en synthèse organique et en recherche pharmaceutique en raison de ses caractéristiques structurales uniques et de ses schémas de réactivité. La présence du groupe tert-butyle et du cycle pipérazine en fait un intermédiaire précieux dans la synthèse de diverses molécules biologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de (S)-3-(2-méthoxy-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle implique généralement les étapes suivantes :
Formation du cycle pipérazine : Le cycle pipérazine est synthétisé par réaction de l’éthylènediamine avec l’oxalate de diéthyle dans des conditions contrôlées.
Introduction du groupe tert-butyle : Le groupe tert-butyle est introduit par alkylation à l’aide de bromure de tert-butyle en présence d’une base forte telle que l’hydrure de sodium.
Addition du groupe méthoxy : Le groupe méthoxy est ajouté par une réaction de substitution nucléophile utilisant du méthanol et un groupe partant approprié.
Formation du chlorhydrate : La dernière étape implique la conversion de la base libre en son sel de chlorhydrate par traitement avec de l’acide chlorhydrique.
Méthodes de production industrielle
Dans un contexte industriel, la production de chlorhydrate de (S)-3-(2-méthoxy-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle est effectuée dans des réacteurs à grande échelle avec un contrôle précis de la température, de la pression et du temps de réaction afin de garantir un rendement élevé et une pureté optimale. Le processus implique une surveillance continue et une optimisation des paramètres de réaction pour obtenir une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Ce composé peut subir des réactions d’oxydation, généralement à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile sont courantes, où le groupe méthoxy peut être remplacé par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthanol en présence d’une base forte comme l’hydrure de sodium.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de divers dérivés de pipérazine substitués.
Applications de la recherche scientifique
Le chlorhydrate de (S)-3-(2-méthoxy-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Employé dans l’étude des inhibiteurs enzymatiques et des ligands des récepteurs.
Médecine : Étudié pour son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de matériaux avancés.
Applications De Recherche Scientifique
tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de (S)-3-(2-méthoxy-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un modulateur, affectant l’activité de ces cibles et modifiant les voies biochimiques. Le mécanisme exact dépend de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
- (S)-2-(2-méthoxy-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle
- (S)-3-(2-hydroxy-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle
- (S)-3-(2-chloro-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle
Unicité
Le chlorhydrate de (S)-3-(2-méthoxy-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle est unique en raison de la présence du groupe méthoxy, qui confère une réactivité et une activité biologique distinctes par rapport à ses analogues. Cela en fait un composé précieux pour des applications de synthèse et de recherche spécifiques.
Propriétés
Formule moléculaire |
C12H23ClN2O4 |
|---|---|
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4;/h9,13H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
Clé InChI |
KLCUUOFMKKUTEU-FVGYRXGTSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


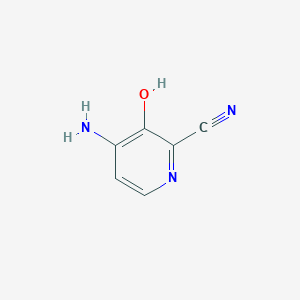
![2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11779403.png)
![3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate](/img/structure/B11779405.png)
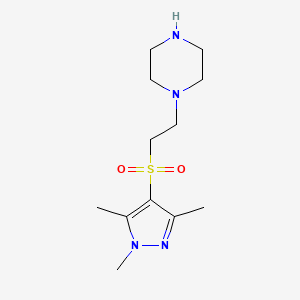



![7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine](/img/structure/B11779432.png)

![2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride](/img/structure/B11779450.png)
![N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11779454.png)
